molecular formula C10H23O2PS3 B12300437 O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate CAS No. 2667-52-9

O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate

Cat. No.: B12300437
CAS No.: 2667-52-9
M. Wt: 302.5 g/mol
InChI Key: CWEJGTFQSUAXKF-UHFFFAOYSA-N
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Description

O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate is an organophosphorus compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate typically involves the reaction of diisopropyl phosphorochloridate with isopropyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:

(C3H7O)2PCl+C3H7SH(C3H7O)2PSCH2C3H7+HCl\text{(C}_3\text{H}_7\text{O)}_2\text{PCl} + \text{C}_3\text{H}_7\text{SH} \rightarrow \text{(C}_3\text{H}_7\text{O)}_2\text{PSCH}_2\text{C}_3\text{H}_7 + \text{HCl} (C3​H7​O)2​PCl+C3​H7​SH→(C3​H7​O)2​PSCH2​C3​H7​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the production of pesticides and as an additive in lubricants and fuels.

Mechanism of Action

The mechanism of action of O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • O,O-Diisopropyl phosphorodithioate
  • O,O-Diisopropyl phosphorothioate
  • O,O-Diisopropyl phosphorofluoridate

Uniqueness

O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate is unique due to the presence of the mercaptomethyl group, which imparts distinct reactivity and potential for diverse applications. This differentiates it from other similar compounds that may lack this functional group.

Properties

CAS No.

2667-52-9

Molecular Formula

C10H23O2PS3

Molecular Weight

302.5 g/mol

IUPAC Name

di(propan-2-yloxy)-(propan-2-ylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H23O2PS3/c1-8(2)11-13(14,12-9(3)4)16-7-15-10(5)6/h8-10H,7H2,1-6H3

InChI Key

CWEJGTFQSUAXKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=S)(OC(C)C)SCSC(C)C

Origin of Product

United States

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